molecular formula C13H13NO3 B1400065 3-(4-Hydroxyphenyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione CAS No. 1415719-52-6

3-(4-Hydroxyphenyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione

Cat. No. B1400065
M. Wt: 231.25 g/mol
InChI Key: WKOAIGCEIKPCKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Hydroxyphenyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione (3-HP-6,6-DMA) is a novel class of bicyclic ketone that has been studied for its potential pharmaceutical applications. It has been found to possess a wide range of biological activities, including anti-inflammatory, anti-oxidant, and anti-cancer properties. It has also been studied for its ability to modulate the activity of enzymes involved in the metabolism of drugs and other chemicals. The synthesis of 3-HP-6,6-DMA and its use in laboratory experiments have been reported in the literature.

Scientific Research Applications

Aromatase Inhibition and Potential Cancer Therapy

One of the significant applications of compounds related to 3-(4-Hydroxyphenyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione is in the field of cancer therapy. Staněk et al. (1991) synthesized various derivatives of this compound and tested them for their ability to inhibit human placental aromatase. This enzyme is crucial in converting androgens to estrogens and is a target in the treatment of hormone-dependent tumors, such as breast cancer. The study found that some derivatives displayed significant enzyme-inhibiting activity, suggesting their potential as drugs for endocrine therapy in hormone-dependent tumors (Staněk et al., 1991).

Synthesis and Transformations for Building Carbapenem Nuclei

Katagiri et al. (1986) focused on the synthesis and transformation of 2-Azabicyclo[2.2.0]hexane-3,5-dione, a compound structurally related to 3-(4-Hydroxyphenyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione. This work aimed at creating new building blocks for carbapenem nuclei, which are critical in antibiotic development. Their methods involved reactions with a variety of nucleophiles, highlighting the versatility of these compounds in synthesizing crucial pharmaceutical ingredients (Katagiri et al., 1986).

Nonnarcotic Analgesic Agents

Research by Epstein et al. (1981) delved into synthesizing a series of 1-aryl-3-azabicyclo[3.1.0]hexanes, which are structurally related to the compound . These were tested for their analgesic potency, with some compounds showing significant analgesic activity in animal models. This study's findings suggest the potential of these compounds as nonnarcotic analgesic agents, which could have implications in pain management (Epstein et al., 1981).

properties

IUPAC Name

3-(4-hydroxyphenyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c1-13(2)9-10(13)12(17)14(11(9)16)7-3-5-8(15)6-4-7/h3-6,9-10,15H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKOAIGCEIKPCKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2C1C(=O)N(C2=O)C3=CC=C(C=C3)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Hydroxyphenyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Hydroxyphenyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione
Reactant of Route 2
3-(4-Hydroxyphenyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione
Reactant of Route 3
Reactant of Route 3
3-(4-Hydroxyphenyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione
Reactant of Route 4
3-(4-Hydroxyphenyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione
Reactant of Route 5
3-(4-Hydroxyphenyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione
Reactant of Route 6
3-(4-Hydroxyphenyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione

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